An In-depth Technical Guide to 2-(2-Bromophenyl)-2-methoxyacetic acid: Synthesis, Properties, and Potential Applications in Drug Discovery
An In-depth Technical Guide to 2-(2-Bromophenyl)-2-methoxyacetic acid: Synthesis, Properties, and Potential Applications in Drug Discovery
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive technical overview of 2-(2-Bromophenyl)-2-methoxyacetic acid, a substituted phenylacetic acid derivative with potential applications in medicinal chemistry and drug development. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, fostering a deeper understanding of this promising molecule.
Core Chemical Identity
2-(2-Bromophenyl)-2-methoxyacetic acid is a carboxylic acid featuring a phenyl ring substituted with a bromine atom at the ortho position, and a methoxy group at the alpha position to the carboxylate. This unique arrangement of functional groups imparts specific physicochemical properties that make it an intriguing candidate for further investigation in drug discovery programs.
| Property | Value | Source |
| CAS Number | 1545579-53-0 | [1] |
| Molecular Formula | C₉H₉BrO₃ | [2] |
| Molecular Weight | 245.07 g/mol | [2] |
| IUPAC Name | 2-(2-bromophenyl)-2-methoxyacetic acid | [1] |
| SMILES | COC(C1=CC=CC=C1Br)C(=O)O | [2] |
Synthesis of 2-(2-Bromophenyl)-2-methoxyacetic acid: A Plausible and Detailed Protocol
Proposed Synthetic Pathway: O-Methylation of 2-Bromomandelic Acid
This two-step conceptual synthesis starts from the commercially available 2-bromobenzaldehyde.
Caption: Proposed two-step synthesis of 2-(2-Bromophenyl)-2-methoxyacetic acid.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-(2-Bromophenyl)-2-hydroxyacetic acid (2-Bromomandelic Acid)
This step follows a classical cyanohydrin reaction followed by hydrolysis.
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Materials: 2-bromobenzaldehyde, sodium cyanide (NaCN), hydrochloric acid (HCl), diethyl ether, sodium sulfate (Na₂SO₄).
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Procedure:
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In a well-ventilated fume hood, dissolve 2-bromobenzaldehyde (1 equivalent) in a suitable solvent such as a mixture of diethyl ether and water.
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add an aqueous solution of sodium cyanide (1.1 equivalents) dropwise while maintaining the temperature below 10 °C. The formation of the mandelonitrile intermediate is typically exothermic.
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After the addition is complete, allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting aldehyde.
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Carefully acidify the reaction mixture with concentrated hydrochloric acid. This step should be performed with extreme caution as it will generate hydrogen cyanide gas.
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Heat the mixture to reflux for several hours to facilitate the hydrolysis of the nitrile to a carboxylic acid.
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After cooling, extract the aqueous layer with diethyl ether.
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(2-bromophenyl)-2-hydroxyacetic acid.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
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Step 2: Synthesis of 2-(2-Bromophenyl)-2-methoxyacetic acid
This step involves the O-methylation of the hydroxyl group of the previously synthesized 2-bromomandelic acid. The Williamson ether synthesis is a suitable and widely used method for this transformation.
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Materials: 2-(2-Bromophenyl)-2-hydroxyacetic acid, sodium hydride (NaH), methyl iodide (CH₃I), anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride (NH₄Cl), ethyl acetate, brine, magnesium sulfate (MgSO₄).
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Procedure:
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In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (2.2 equivalents, as a 60% dispersion in mineral oil) in anhydrous THF.
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Dissolve 2-(2-bromophenyl)-2-hydroxyacetic acid (1 equivalent) in anhydrous THF in a separate flask.
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Slowly add the solution of the acid to the NaH suspension at 0 °C. The evolution of hydrogen gas will be observed as the alkoxide and carboxylate are formed.
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Allow the mixture to warm to room temperature and stir for 30-60 minutes to ensure complete deprotonation.
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Cool the reaction mixture back to 0 °C and add methyl iodide (2.5 equivalents) dropwise.
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Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
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Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
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Extract the aqueous layer with ethyl acetate.
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Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
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Concentrate the solution under reduced pressure to obtain the crude product.
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Purify the crude 2-(2-Bromophenyl)-2-methoxyacetic acid by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
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Causality Behind Experimental Choices:
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The use of sodium hydride, a strong base, is crucial for the complete deprotonation of both the hydroxyl and carboxylic acid protons, ensuring efficient methylation.
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Anhydrous conditions are essential as sodium hydride reacts violently with water.
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The use of an excess of methyl iodide drives the reaction towards completion.
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Aqueous workup with a mild acid (ammonium chloride) neutralizes any unreacted base and protonates the carboxylate to yield the final acid product.
Potential Applications in Drug Development: A Forward Look
While specific biological activity for 2-(2-Bromophenyl)-2-methoxyacetic acid is not yet documented in publicly available literature, its structural motifs are present in various biologically active molecules. Phenylacetic acid derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[3][4][5] The presence of the bromine atom and the methoxy group can significantly influence the compound's lipophilicity, electronic properties, and metabolic stability, which are key determinants of its pharmacokinetic and pharmacodynamic profile.
Potential Areas of Investigation:
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Anti-inflammatory Agents: The phenylacetic acid scaffold is a core component of many non-steroidal anti-inflammatory drugs (NSAIDs). The unique substitution pattern of the target molecule could lead to novel cyclooxygenase (COX) inhibitors with improved selectivity or side-effect profiles.[6][7]
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Anticancer Agents: Certain substituted phenylacetic acids have demonstrated cytotoxic effects against various cancer cell lines.[3][8] The bromophenyl moiety, in particular, is found in a number of compounds with anticancer properties.[9]
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Neurological Disorders: Phenylacetic acid derivatives have also been explored for their potential in treating neurological disorders. Further research could explore the activity of this compound on ion channels or receptors in the central nervous system.[5]
Hypothesized Mechanism of Action: A Structure-Activity Relationship (SAR) Perspective
Based on the known mechanisms of action of structurally related compounds, we can hypothesize potential biological targets for 2-(2-Bromophenyl)-2-methoxyacetic acid.
Caption: Hypothesized mechanisms of action for 2-(2-Bromophenyl)-2-methoxyacetic acid.
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Inhibition of Cyclooxygenase (COX) Enzymes: Many phenylacetic acid-based NSAIDs function by inhibiting COX-1 and/or COX-2, thereby blocking the synthesis of prostaglandins which are key mediators of inflammation. The specific substitutions on the phenyl ring and the stereochemistry at the alpha-carbon can influence the potency and selectivity of COX inhibition.
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Modulation of Histone Deacetylases (HDACs): Some carboxylic acid-containing compounds have been shown to inhibit HDACs, enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC inhibitors are a promising class of anticancer agents.[3][8]
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Interaction with Ion Channels: The lipophilic nature of the bromophenyl group could facilitate interaction with transmembrane proteins, including various ion channels that are critical for neuronal signaling.
Conclusion and Future Directions
2-(2-Bromophenyl)-2-methoxyacetic acid represents a promising, yet underexplored, chemical entity. This guide has provided a plausible and detailed synthetic route, enabling researchers to access this compound for further investigation. The structural similarities to known bioactive molecules suggest that it may possess valuable pharmacological properties. Future research should focus on the synthesis and subsequent biological screening of this compound in relevant assays to elucidate its potential as a therapeutic agent. Structure-activity relationship studies, by synthesizing and testing related analogs, will be crucial in optimizing its activity and identifying its primary molecular targets.
References
-
Synthesis, anticancer activity, SAR and binding mode of interaction studies of substituted pentanoic acids: part II. Future Med Chem. 2022 Jan;14(1):17-34. Available from: [Link]
-
Structure–Activity Relationships (SARs) of α-Ketothioamides as Inhibitors of Phosphoglycerate Dehydrogenase (PHGDH). Molecules. 2020 Jan 22;25(3):489. Available from: [Link]
-
Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. Bioorg Med Chem Lett. 2022 Nov 15;76:129013. Available from: [Link]
-
2-(2-bromophenyl)-2-methoxyacetic acid — Chemical Substance Information. NextSDS. Available from: [Link]
-
Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants (Basel). 2022 Apr 14;11(4):786. Available from: [Link]
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Front Chem. 2022 Jul 14;10:937225. Available from: [Link]
-
p-BROMOMANDELIC ACID. Organic Syntheses. Coll. Vol. 4, p.110 (1963); Vol. 32, p.18 (1952). Available from: [Link]
-
Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Quick Company. Available from: [Link]
-
Supporting Information for Copper-Catalyzed Aerobic Oxidative Annulation of Anthranils and α-Keto Acids for the Synthesis of Quinazolin-4(3H)-ones. Rsc.org. Available from: [Link]
-
Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. Ohio Journal of Science. 54(4): 238, July, 1954. Available from: [Link]
-
2-(2-bromophenyl)-2-methoxyacetic acid (C9H9BrO3). PubChemLite. Available from: [Link]
-
Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules. 2020 Apr 12;25(8):1799. Available from: [Link]
-
2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. ACS Med Chem Lett. 2014 May 8;5(5):512-6. Available from: [Link]
-
Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo. 2007 Mar-Apr;21(2):269-76. Available from: [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods Protoc. 2023 Nov 13;6(6):109. Available from: [Link]
-
Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Med Chem. 2024 Feb 29;15(3):805-824. Available from: [Link]
-
Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. Available from: [Link]
- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents. EP2532644A1.
-
Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Patsnap. Available from: [Link]
-
2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. ACS Publications. Available from: [Link]
-
The PureGenomics® Methylation Protocol‡. Pure Encapsulations. Available from: [Link]
-
Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry. Molecules. 2024 Dec 12;29(24):5697. Available from: [Link]
-
Protocol for mapping 2'-O-methylation using nanopore direct RNA-seq data with NanoNm. STAR Protoc. 2025 Sep 19;6(3):104003. Available from: [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. PubChemLite - 2-(2-bromophenyl)-2-methoxyacetic acid (C9H9BrO3) [pubchemlite.lcsb.uni.lu]
- 3. Synthesis, anticancer activity, SAR and binding mode of interaction studies of substituted pentanoic acids: part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
